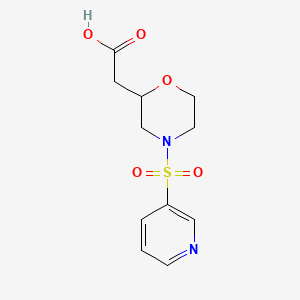
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid, also known as PSMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMA is a heterocyclic compound that contains a pyridine ring, a morpholine ring, and a sulfonic acid group. This compound has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid is not fully understood, but it is believed to be involved in the regulation of glutamate signaling. This compound is an enzyme that cleaves glutamate from the N-terminus of peptides and proteins. This activity is thought to modulate glutamate signaling and may be involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its role in glutamate signaling, this compound has been shown to regulate the activity of the proteasome, a cellular complex involved in protein degradation. This compound has also been found to be involved in the regulation of angiogenesis, the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid in lab experiments is its specificity for prostate cancer cells. This allows for targeted imaging and therapy, which can improve the effectiveness of cancer treatments. However, this compound is not specific to prostate cancer cells and has been found to be expressed in other tissues, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid. One area of research is the development of this compound-targeted therapies for prostate cancer. Preclinical studies have shown promising results, and clinical trials are currently underway. Another area of research is the development of this compound-targeted imaging agents for the detection of prostate cancer. These agents could improve the accuracy of prostate cancer diagnosis and help guide treatment decisions. Additionally, this compound has potential applications in other fields of research, such as neuroscience and angiogenesis. Further research is needed to fully understand the role of this compound in these processes and its potential as a therapeutic target.
合成方法
The synthesis of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid involves the reaction of 4-bromopyridine-3-sulfonic acid with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetic acid to form this compound. This method yields this compound with a purity of over 95% and is a cost-effective way to synthesize this compound.
科学研究应用
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has been studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the development of cancer therapies. This compound has been found to be overexpressed in prostate cancer cells and has been targeted for imaging and therapy. This compound-targeted imaging has been used to detect prostate cancer cells in patients, while this compound-targeted therapy has shown promising results in preclinical studies.
属性
IUPAC Name |
2-(4-pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c14-11(15)6-9-8-13(4-5-18-9)19(16,17)10-2-1-3-12-7-10/h1-3,7,9H,4-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXEHXEFGMCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,3-Dimethylbutanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579965.png)
![2-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579973.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholin-2-yl]acetic acid](/img/structure/B7579978.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579989.png)
![2-[4-(2-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579992.png)
![2-[2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579997.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)
![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)
![2-[2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580037.png)
![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)